Cas no 1804849-69-1 (Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate)

Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate
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- インチ: 1S/C12H8F5NO2S/c1-2-20-11(19)6-3-4-8(21-12(15,16)17)9(10(13)14)7(6)5-18/h3-4,10H,2H2,1H3
- InChIKey: QBAAELUUKVDQOU-UHFFFAOYSA-N
- ほほえんだ: S(C(F)(F)F)C1=CC=C(C(=O)OCC)C(C#N)=C1C(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 420
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 75.4
Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015004487-1g |
Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate |
1804849-69-1 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate 関連文献
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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8. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoateに関する追加情報
Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate: A Comprehensive Overview
Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate, with the CAS number 1804849-69-1, is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceuticals, and agricultural chemistry. This compound is characterized by its unique structure, which includes a benzoate backbone substituted with cyano, difluoromethyl, and trifluoromethylthio groups. These substituents confer the molecule with distinctive electronic and steric properties, making it a valuable compound for various applications.
The synthesis of Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate involves a series of carefully controlled reactions, including nucleophilic substitution and coupling reactions. Recent advancements in catalytic methodologies have enabled the efficient production of this compound, ensuring high purity and yield. The compound's stability under various conditions has been extensively studied, revealing its resistance to thermal degradation and chemical reactivity under mild conditions.
In terms of applications, Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate has been explored as a potential precursor in the synthesis of advanced materials. Its ability to form stable metal complexes has led to its use in the development of novel catalysts for industrial processes. Additionally, this compound has shown promise in the field of drug discovery, particularly in the design of bioactive molecules with specific pharmacokinetic profiles.
Recent studies have highlighted the potential of Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate in agricultural chemistry. Its ability to act as a selective herbicide has been demonstrated in controlled experiments, suggesting its utility in crop protection. Furthermore, the compound's role as a building block in the synthesis of advanced polymers has been explored, with researchers focusing on its ability to enhance polymer stability and mechanical properties.
The environmental impact of Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate has also been a subject of recent research. Studies indicate that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its environmental footprint. However, further investigations are required to fully understand its long-term ecological effects.
In conclusion, Ethyl 2-cyano-3-difluoromethyl-4-(trifluoromethylthio)benzoate is a versatile compound with a wide range of potential applications. Its unique chemical properties and favorable stability profile make it an attractive candidate for use in various industries. As research continues to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in modern chemistry.
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